2-fluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide
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Overview
Description
2-fluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a fluorine atom, a methyl group attached to a pyridine ring, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of 2-fluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methyl-2-pyridylamine and 2-fluorobenzenesulfonyl chloride.
Reaction Conditions: The reaction between 5-methyl-2-pyridylamine and 2-fluorobenzenesulfonyl chloride is carried out in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound
Chemical Reactions Analysis
2-fluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Scientific Research Applications
2-fluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-fluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit carbonic anhydrase enzymes, which play a role in various physiological processes. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-fluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:
2,5-difluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide: This compound has an additional fluorine atom, which can affect its chemical reactivity and biological activity.
4-methyl-N-pyridin-2-yl-benzenesulfonamide: The position of the methyl group is different, which can influence the compound’s properties and applications.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound contains additional functional groups, making it useful for different applications in organic synthesis and medicinal chemistry
Properties
Molecular Formula |
C12H11FN2O2S |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-fluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H11FN2O2S/c1-9-6-7-12(14-8-9)15-18(16,17)11-5-3-2-4-10(11)13/h2-8H,1H3,(H,14,15) |
InChI Key |
UZBKOPNSPCTBEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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